REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Cl[CH2:8][C:9]1[NH:10][C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[N:13]=1.[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([N:26]2[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]2)=[CH:22][CH:21]=1>CN(C=O)C.O>[CH3:18][O:19][C:20]1[CH:21]=[CH:22][C:23]([N:26]2[CH2:31][CH2:30][N:29]([CH2:8][C:9]3[NH:10][C:11]4[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=4[N:13]=3)[CH2:28][CH2:27]2)=[CH:24][CH:25]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
ClCC=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N1CCNCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (100 ml) and brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from toluene
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N1CCN(CC1)CC=1NC2=C(N1)C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 731 mg | |
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |